molecular formula C9H7Cl3N6 B15154722 4-[2-(2,4,6-Trichlorophenyl)hydrazinylidene]pyrazolidine-3,5-diimine

4-[2-(2,4,6-Trichlorophenyl)hydrazinylidene]pyrazolidine-3,5-diimine

Cat. No.: B15154722
M. Wt: 305.5 g/mol
InChI Key: FBSBGDJGCUSJGR-UHFFFAOYSA-N
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Description

5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with an imino group and a diazenyl group attached to a trichlorophenyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the diazenyl group: This step involves the diazotization of an aromatic amine followed by coupling with the pyrazole derivative.

    Addition of the imino group:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-(2,4,6-trichlorophenyl)-1,2-dihydropyrazol-3-one: Shares a similar core structure but lacks the imino and diazenyl groups.

    2,4,6-trichlorophenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.

Uniqueness

The presence of both the imino and diazenyl groups in 5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine imparts unique chemical and biological properties, distinguishing it from other related compounds

Properties

Molecular Formula

C9H7Cl3N6

Molecular Weight

305.5 g/mol

IUPAC Name

4-[(2,4,6-trichlorophenyl)diazenyl]-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C9H7Cl3N6/c10-3-1-4(11)6(5(12)2-3)15-16-7-8(13)17-18-9(7)14/h1-2H,(H5,13,14,17,18)

InChI Key

FBSBGDJGCUSJGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=NC2=C(NN=C2N)N)Cl)Cl

Origin of Product

United States

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